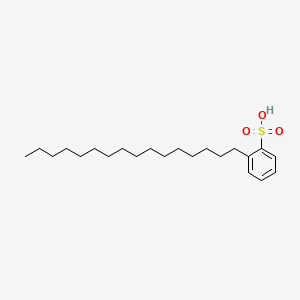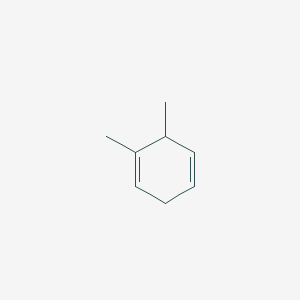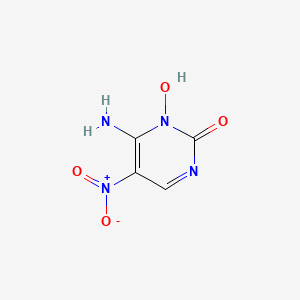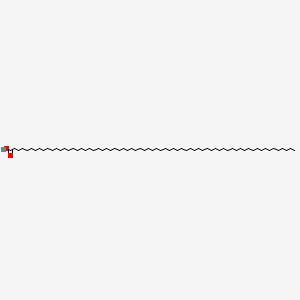![molecular formula C12H18 B14666732 Dispiro[2.0.2.5]undecane, 8-methylene- CAS No. 51567-09-0](/img/structure/B14666732.png)
Dispiro[2.0.2.5]undecane, 8-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2.0.2.5]undecane, 8-methylene- is a unique organic compound with the molecular formula C12H18. It features a complex structure with two three-membered rings and one seven-membered ring, making it an interesting subject for chemical research . The compound is also known by its IUPAC name, 8-methylidenedispiro[2.0.24.53]undecane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.5]undecane, 8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spiro rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings .
Industrial Production Methods
Industrial production of Dispiro[2.0.2.5]undecane, 8-methylene- may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[2.0.2.5]undecane, 8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce halogen atoms into the molecule .
Applications De Recherche Scientifique
Dispiro[2.0.2.5]undecane, 8-methylene- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of spiro compounds and their reactivity.
Biology: It can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug design.
Industry: It is used in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism by which Dispiro[2.0.2.5]undecane, 8-methylene- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Spiro[4.5]decane: A spiro compound with a larger ring system.
Spiro[3.3]heptane: A spiro compound with intermediate ring sizes.
Uniqueness
Dispiro[2.0.2.5]undecane, 8-methylene- is unique due to its complex ring structure, which includes both three-membered and seven-membered rings. This complexity makes it a valuable compound for studying the properties and reactivity of spiro compounds .
Propriétés
Numéro CAS |
51567-09-0 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
8-methylidenedispiro[2.0.24.53]undecane |
InChI |
InChI=1S/C12H18/c1-10-3-2-4-11(5-6-11)12(9-10)7-8-12/h1-9H2 |
Clé InChI |
UOUZURLSQIFLIA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC2(CC2)C3(C1)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


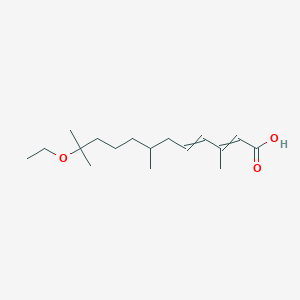

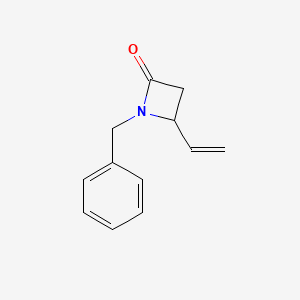
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
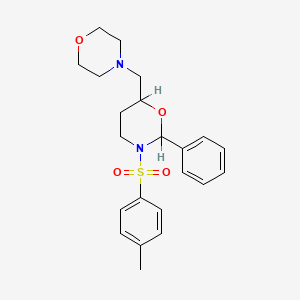
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
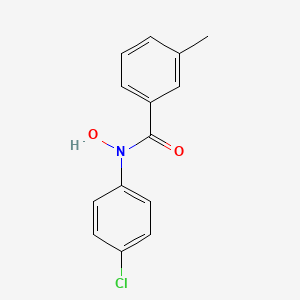
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
